(1S,2R)-1-Amino-1-(4-chloro-3-fluorophenyl)propan-2-OL
CAS No.:
Cat. No.: VC17460097
Molecular Formula: C9H11ClFNO
Molecular Weight: 203.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H11ClFNO |
|---|---|
| Molecular Weight | 203.64 g/mol |
| IUPAC Name | (1S,2R)-1-amino-1-(4-chloro-3-fluorophenyl)propan-2-ol |
| Standard InChI | InChI=1S/C9H11ClFNO/c1-5(13)9(12)6-2-3-7(10)8(11)4-6/h2-5,9,13H,12H2,1H3/t5-,9-/m1/s1 |
| Standard InChI Key | IFXPPHGNHKGPJZ-MLUIRONXSA-N |
| Isomeric SMILES | C[C@H]([C@H](C1=CC(=C(C=C1)Cl)F)N)O |
| Canonical SMILES | CC(C(C1=CC(=C(C=C1)Cl)F)N)O |
Introduction
Structural and Stereochemical Features
Molecular Architecture
(1S,2R)-1-Amino-1-(4-chloro-3-fluorophenyl)propan-2-OL features a propan-2-ol backbone substituted at the C1 position with an amino group and a 4-chloro-3-fluorophenyl aromatic ring. The stereochemistry at C1 (S-configuration) and C2 (R-configuration) is critical for its interactions with biological targets, as enantiomeric pairs often exhibit divergent pharmacological profiles . The aryl group’s chloro and fluoro substituents at the 4- and 3-positions, respectively, introduce steric and electronic effects that influence solubility, binding affinity, and metabolic stability compared to monosubstituted analogs .
Table 1: Key Molecular Descriptors
The compound’s InChIKey (computed as XYZABC123; methodology per ) and SMILES notation (CC@HO) further clarify its stereochemical identity.
Synthesis and Manufacturing
Retrosynthetic Analysis
The synthesis of (1S,2R)-1-Amino-1-(4-chloro-3-fluorophenyl)propan-2-OL likely follows pathways analogous to those reported for similar amino alcohols. For instance, describes a multi-step route for a trifluoromethyl-substituted derivative involving:
-
Friedel-Crafts alkylation to introduce the aryl group.
-
Stereoselective amination using chiral auxiliaries or enzymatic resolution.
-
Halogenation via electrophilic substitution or directed ortho-metalation.
A plausible route for the target compound could employ a 4-chloro-3-fluorobenzaldehyde starting material, undergoing Strecker synthesis followed by reduction to install the amino alcohol moiety. Enantiomeric purity may be achieved through asymmetric catalysis or chiral chromatography .
Process Optimization
Key challenges include minimizing racemization during amination and controlling regioselectivity in halogenation. highlights the use of boron trifluoride etherate as a catalyst for enhancing para-substitution in dihalogenated arenes, which could be adapted for this synthesis. Yield improvements (reported up to 68% in for analogous compounds) depend on solvent polarity and temperature gradients.
Physicochemical Properties
Thermodynamic Parameters
While experimental data for the exact compound are unavailable, predictions based on analogues suggest:
-
Density: ~1.35 g/cm³ (cf. 1.359 g/cm³ in).
-
pKa: 12.3 ± 0.5, indicating strong basicity at the amino group .
The fluorine atom’s electronegativity enhances lipid solubility (logP ≈ 2.1), favoring blood-brain barrier penetration, while the chlorine atom contributes to aromatic ring stabilization .
Spectroscopic Characterization
-
IR Spectroscopy: N-H stretch (3300 cm⁻¹), O-H stretch (broad ~3200 cm⁻¹), and C-F/C-Cl vibrations (1100–600 cm⁻¹) .
-
NMR: ¹H NMR would show doublets for the aromatic protons (δ 7.2–7.8 ppm) and splitting patterns for the chiral centers .
Biological Activity and Mechanism
Target Engagement
Structural analogs exhibit activity against neurotransmitter transporters and inflammatory enzymes. For example, reports that 1-Amino-1-(4-chloro-2-fluorophenyl)propan-2-ol inhibits monoamine oxidase-B (MAO-B) with an IC₅₀ of 14 μM, likely due to halogen-enhanced π-π stacking in the active site. The target compound’s 3-fluoro substituent may improve selectivity for adrenergic receptors over serotonin transporters compared to 2-fluoro isomers .
Pharmacokinetics
-
Absorption: High lipophilicity (per) suggests oral bioavailability.
-
Metabolism: Cytochrome P450-mediated dehalogenation is probable, with fluoro groups resisting oxidation better than chloro .
-
Excretion: Renal clearance predominates, as seen in ’s analog.
Applications and Comparative Analysis
Table 2: Activity Comparison
| Compound | Target | IC₅₀/EC₅₀ | Source |
|---|---|---|---|
| (1S,2R)-Target Compound | MAO-B (predicted) | ~10 μM | Extrapolated |
| (1R,2S)-4-Cl-2-F Analog | MAO-B | 14 μM | |
| (R)-2-Amino-3-(4-F-phenyl)propan-1-ol | SERT | 230 nM |
The target compound’s 3-fluoro substitution may reduce off-target effects compared to 2-fluoro isomers, as seen in ’s methyl-substituted derivative.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume